molecular formula C7H16Cl2N2 B11900283 1,6-Diazaspiro[3.5]nonane dihydrochloride CAS No. 1334499-65-8

1,6-Diazaspiro[3.5]nonane dihydrochloride

Cat. No.: B11900283
CAS No.: 1334499-65-8
M. Wt: 199.12 g/mol
InChI Key: JALWUQQECGBQNK-UHFFFAOYSA-N
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Description

1,6-Diazaspiro[3.5]nonane dihydrochloride (CAS: 646056-67-9) is a nitrogen-containing spirocyclic compound with the molecular formula C₁₃H₁₉N₃·2HCl and a molecular weight of 217.31 g/mol (free base) . Its structure features two nitrogen atoms within a spiro[3.5]nonane framework, with a methyl group at position 1 and a pyridinyl substituent at position 6 .

Properties

CAS No.

1334499-65-8

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

1,8-diazaspiro[3.5]nonane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7(3-5-9-7)6-8-4-1;;/h8-9H,1-6H2;2*1H

InChI Key

JALWUQQECGBQNK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN2)CNC1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of 1,6-diaminohexane with cyclohexanone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the spirocyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

1,6-Diazaspiro[3.5]nonane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

1,6-Diazaspiro[3.5]nonane dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,6-Diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding pockets of target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

Core Structural Variations

Spirocyclic compounds vary in ring sizes, substituent positions, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Substituents Biological Relevance References
1,6-Diazaspiro[3.5]nonane dihydrochloride C₁₃H₁₉N₃·2HCl 1-methyl, 6-(3-pyridinyl) Potential scaffold for receptor antagonists; limited commercial availability
2,7-Diazaspiro[3.5]nonane C₇H₁₂N₂ Unsubstituted Core motif for selective dopamine D4 receptor (D4R) antagonists; improved 3D complexity
7-Methyl-2,7-diazaspiro[3.5]nonane diHCl C₈H₁₆N₂·2HCl 7-methyl Explored for enhanced metabolic stability and selectivity in receptor binding
2,7-Diazaspiro[4.5]decan-3-one C₉H₁₄N₂O 3-keto group Increased polarity; potential intermediate for kinase inhibitors
5,8-Diazaspiro[3.5]nonane dihydrochloride C₇H₁₄N₂·2HCl Unsubstituted Structural simplicity; used in custom synthesis and pilot-scale manufacturing

Functional and Pharmacological Differences

  • Receptor Selectivity: 2,7-Diazaspiro[3.5]nonane derivatives, such as VU6052469, exhibit potent D4R antagonism but lack selectivity over other dopamine receptors due to minor structural deviations (e.g., substituent positioning) .
  • Physicochemical Properties: The 3-keto group in 2,7-diazaspiro[4.5]decan-3-one increases polarity (PSA = 45.8 Ų) compared to non-ketone analogs, improving aqueous solubility but reducing membrane permeability . Methyl-substituted analogs (e.g., 7-methyl-2,7-diazaspiro[3.5]nonane diHCl) show enhanced metabolic stability by blocking cytochrome P450 oxidation sites .
  • Synthetic Accessibility: 5,8-Diazaspiro[3.5]nonane dihydrochloride is more readily synthesized at pilot scales (1–10 kg) due to simpler substitution patterns . this compound’s discontinuation may reflect challenges in introducing pyridinyl groups during spirocycle formation .

Biological Activity

1,6-Diazaspiro[3.5]nonane dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the cyclization of appropriate amines with cyclic ketones under controlled conditions. A common method includes the reaction of 1,6-diaminohexane with cyclohexanone in the presence of hydrochloric acid as a catalyst, often at elevated temperatures to facilitate cyclization.

Chemical Reactions

  • Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can utilize sodium borohydride or lithium aluminum hydride.
  • Substitution : Reactions with alkyl halides or acyl chlorides in the presence of bases like triethylamine.

Biological Mechanisms

This compound exhibits various biological activities primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound's spirocyclic structure allows it to fit into binding pockets of target proteins, potentially modulating their activity either by inhibition or activation depending on the nature of the interaction .

  • Sigma Receptors : Research indicates that derivatives of diazaspiro compounds show affinity for sigma receptors (S1R and S2R), which are implicated in various physiological processes including pain modulation and neuroprotection. For instance, certain derivatives have demonstrated significant agonistic or antagonistic properties towards these receptors, influencing analgesic effects in vivo .

Therapeutic Applications

This compound is investigated for several therapeutic applications:

  • Pain Management : Compounds derived from this structure have been evaluated for their analgesic effects. For example, specific derivatives exhibited antiallodynic effects in pain models, indicating potential use in treating chronic pain conditions .
  • Cancer Therapy : Some derivatives have shown promise as covalent inhibitors against KRAS G12C mutations, a common oncogenic driver in non-small cell lung cancer. These compounds demonstrated dose-dependent antitumor effects in xenograft mouse models .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study Findings
Synthesis and Evaluation of Sigma Receptor LigandsIdentified compounds with high affinity for S1R (e.g., compound 5b with KiK_i = 13 nM) showing potential for analgesic applications .
Antitumor ActivityCompound 7b demonstrated significant antitumor efficacy in an NCI-H1373 xenograft model with high metabolic stability .
Mechanistic StudiesInteraction with sigma receptors modulated pain response; S1R antagonists reduced mechanical hypersensitivity while agonists reversed these effects .

Case Studies

Several case studies illustrate the compound's potential:

  • Case Study 1 : A study evaluating the analgesic properties of diazaspiro derivatives found that certain compounds significantly reduced pain responses in capsaicin-induced hypersensitivity models, suggesting effective modulation of central sensitization mechanisms involved in chronic pain .
  • Case Study 2 : In cancer research, a derivative was shown to selectively inhibit KRAS G12C mutations in vitro and exhibited promising results in vivo, indicating its potential role as a targeted therapy for specific lung cancers .

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